molecular formula C18H19NO3 B11172622 4-[Benzyl(ethyl)carbamoyl]phenyl acetate

4-[Benzyl(ethyl)carbamoyl]phenyl acetate

Cat. No.: B11172622
M. Wt: 297.3 g/mol
InChI Key: SMWSBLAUOFXGKV-UHFFFAOYSA-N
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Description

4-[Benzyl(ethyl)carbamoyl]phenyl acetate is an organic compound that features a benzyl group, an ethyl carbamoyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(ethyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with benzyl ethyl carbamate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(ethyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

4-[Benzyl(ethyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Benzyl(ethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Benzyl(methyl)carbamoyl]phenyl acetate
  • 4-[Benzyl(ethyl)carbamoyl]phenylboronic acid

Uniqueness

4-[Benzyl(ethyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[4-[benzyl(ethyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C18H19NO3/c1-3-19(13-15-7-5-4-6-8-15)18(21)16-9-11-17(12-10-16)22-14(2)20/h4-12H,3,13H2,1-2H3

InChI Key

SMWSBLAUOFXGKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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